molecular formula C6H13NO2 B1599750 Ethyl 3-amino-2-methylpropanoate CAS No. 22560-81-2

Ethyl 3-amino-2-methylpropanoate

Cat. No. B1599750
CAS RN: 22560-81-2
M. Wt: 131.17 g/mol
InChI Key: XBEVGFLLWVWHCF-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-methylpropanoate , also known as ethyl 3-(methylamino)-2-methylpropanoate , is a chemical compound with the following properties:



  • IUPAC Name : Ethyl 3-amino-2-methylpropanoate hydrochloride

  • Molecular Formula : C₆H₁₃NO₂·HCl

  • Molecular Weight : 167.64 g/mol

  • CAS Number : 187886-03-9



Synthesis Analysis

The synthesis of ethyl 3-amino-2-methylpropanoate involves the reaction of ethyl acetoacetate with methylamine . The resulting product is an ester with an amino group attached to the β-carbon. The hydrochloride salt form is commonly used for stability and solubility.



Molecular Structure Analysis

The molecular structure of ethyl 3-amino-2-methylpropanoate consists of an ethyl group (CH₃CH₂-) attached to the α-carbon of a propanoate group (CH₃CH₂COO-). The amino group (-NH₂) is attached to the β-carbon. The hydrochloride salt adds an HCl molecule to the amino group.



Chemical Reactions Analysis


  • Hydrolysis : Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

  • Amidation : The amino group can undergo amidation reactions to form amides.

  • Alkylation : The α-carbon can be alkylated to introduce various substituents.



Physical And Chemical Properties Analysis


  • Physical Form : Oil

  • Melting Point : Not specified

  • Solubility : Soluble in water (hydrochloride salt form)

  • Purity : 95% (hydrochloride salt form)


Scientific Research Applications

1. Crystal Packing and Interactions

Ethyl 3-amino-2-methylpropanoate and related compounds demonstrate unique crystal packing interactions, such as N⋯π and O⋯π interactions, rather than direct hydrogen bonding. This suggests potential applications in the study of molecular interactions and crystal engineering (Zhang, Wu, & Zhang, 2011).

2. Biocatalysis and Pharmaceutical Intermediates

In pharmaceutical research, derivatives of Ethyl 3-amino-2-methylpropanoate, like S-3-amino-3-phenylpropionic acid, serve as key intermediates. Biocatalysis using specific microorganisms can produce these intermediates, highlighting its importance in synthesizing pharmaceutical compounds (Li et al., 2013).

3. Flavor and Aroma Research

Research into volatile compounds contributing to flavors and aromas identified ethyl 3-amino-2-methylpropanoate as a significant contributor to certain off-flavors in food products, such as peanuts. This has implications for food quality control and flavor engineering (Greene, Sanders, & Drake, 2008).

4. Synthesis Methods and Industrial Applications

The development of efficient synthesis methods for Ethyl 3-amino-2-methylpropanoate and its derivatives has industrial significance. These methods offer high yields and stability, essential for large-scale production in various industries (Qiao-yun, 2012).

5. Organic Chemistry and Drug Development

Ethyl 3-amino-2-methylpropanoate is also involved in the synthesis of complex organic compounds and potential drug candidates. Its use in creating novel compounds indicates its importance in medicinal chemistry and drug discovery (Hu et al., 2011).

Safety And Hazards


  • Pictograms : GHS07 (Warning)

  • Hazard Statements : May cause skin irritation, eye irritation, and respiratory irritation.

  • Precautionary Statements : Avoid inhalation, wear protective clothing, and handle with care.

  • MSDS : Link to MSDS


Future Directions

Research on ethyl 3-amino-2-methylpropanoate continues to explore its applications in drug synthesis, agrochemicals, and materials science. Investigating novel reactions and optimizing synthetic routes are essential for its future development.


Please note that this analysis is based on available information, and further studies may reveal additional insights. For more detailed references, consult the provided MSDS and related peer-reviewed papers.


properties

IUPAC Name

ethyl 3-amino-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-9-6(8)5(2)4-7/h5H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEVGFLLWVWHCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10457849
Record name ETHYL 3-AMINO-2-METHYLPROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-2-methylpropanoate

CAS RN

22560-81-2
Record name ETHYL 3-AMINO-2-METHYLPROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Mohammed, K Maher - Indian J. Hetero. Chem, 2017 - researchgate.net
… Compound (9) was obtained according to the general procedure described above, imidazolidine-2,4-dione, POCl3 and ethyl 3-amino-2-methylpropanoate 4 (1.8 g), followed by …
Number of citations: 8 www.researchgate.net
M Solymár, A Liljeblad, L Lázár, F Fülöp… - Tetrahedron …, 2002 - Elsevier
The Candida antarctica lipase A (CAL-A) and B (CAL-B)-catalysed resolutions of α-methyl-β-alanine ethyl ester 1 with neat ethyl and butyl butanoates and with 2,2,2-trifluoroethyl …
Number of citations: 38 www.sciencedirect.com
Z Zalán, TA Martinek, L Lázár, F Fülöp - Tetrahedron, 2003 - Elsevier
… β-Alanine derivatives 1b and 1c were obtained by transformations of ethyl 3-anilinopropanoate 14 and ethyl 3-amino-2-methylpropanoate, 15 respectively. Reduction of urethane 4a …
Number of citations: 43 www.sciencedirect.com
P Steunenberg, M Uiterweerd, M Sijm… - Current Organic …, 2013 - ingentaconnect.com
The synthesis of poly-β-alanine by a lipase catalyzed polycondensation reaction between β-alanine esters is reported. The effect of different solvents, reaction temperatures and …
Number of citations: 9 www.ingentaconnect.com
Z Wang, Y Fu, Q Zhang, H Liu… - The Journal of Organic …, 2020 - ACS Publications
… Under optimal conditions, we next investigated the reaction of ethyl 3-amino-2-methylpropanoate 1a with a variety of iodides 2a–2t (Table 2). Boc protection of the amino esters was …
Number of citations: 10 pubs.acs.org

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